molecular formula C20H20FN3OS B2404845 2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 896798-22-4

2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Cat. No.: B2404845
CAS No.: 896798-22-4
M. Wt: 369.46
InChI Key: YKXMUTREICSZMY-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 2-fluorophenylmethylsulfanyl group at position 2 and an oxolan-2-ylmethyl (tetrahydrofuran-derived) amine substituent at position 4 of the quinazoline core. Quinazolines are known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-17-9-3-1-6-14(17)13-26-20-23-18-10-4-2-8-16(18)19(24-20)22-12-15-7-5-11-25-15/h1-4,6,8-10,15H,5,7,11-13H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMUTREICSZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolin-4-Amine Core

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4-amine scaffold is typically constructed via cyclocondensation of substituted anthranilic acids with formamide. As demonstrated in EP1997812A1, a catalytic system comprising acetic acid and potassium carbonate (1:1 molar ratio relative to substrate) enables efficient ring closure at 120°C for 6 hours, achieving 78–85% yields for analogous structures. For the target compound, 4-nitroanthranilic acid serves as the precursor, with subsequent reduction of the nitro group to an amine.

Reaction Conditions:
Parameter Value Source Reference
Catalyst (Acetic Acid) 1.2 equiv
Base (K₂CO₃) 1.0 equiv
Temperature 120°C
Solvent Formamide

Reductive Amination of Quinazolin-4-One

Alternative routes involve the synthesis of quinazolin-4-one followed by amination. WO2017087528A1 details the use of ammonium acetate in dimethyl sulfoxide at 150°C to convert ketones to amines, albeit with lower yields (62–68%). This method is less favored due to side reactions involving sulfur-containing intermediates.

Functionalization at Position 2: (2-Fluorophenyl)methylsulfanyl Incorporation

Nucleophilic Aromatic Substitution

The 2-position of quinazolin-4-amine undergoes nucleophilic substitution with (2-fluorophenyl)methanethiol. US9567358B2 reports that Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran facilitates C–S bond formation at 80°C, yielding 89–93% of substituted products. The reaction proceeds via a palladium-thiolate intermediate, with triethylamine (3.0 equiv) neutralizing liberated HCl.

Optimization Data:
Thiol Equivalent Catalyst Loading Yield (%)
1.5 5 mol% 89
2.0 7 mol% 93
1.2 3 mol% 72

Alternative Thiourea Cross-Coupling

WO2017087528A1 describes a thiourea-mediated approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. While avoiding palladium, this method requires stoichiometric EDC and achieves moderate yields (74–81%).

N-Alkylation at Position 4: Tetrahydrofuran-2-ylmethyl Attachment

Reductive Amination with Oxolane-2-carbaldehyde

The tetrahydrofuran-2-ylmethyl group is introduced via reductive amination of the quinazolin-4-amine with oxolane-2-carbaldehyde. Sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (adjusted with acetic acid) affords the target amine in 85% yield.

Mitsunobu Reaction

For stereochemical control, US9567358B2 employs a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with oxolan-2-ylmethanol. This method achieves 91% yield but requires anhydrous tetrahydrofuran and strict temperature control (−10°C).

Purification and Analytical Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1). Purity exceeding 99% is confirmed by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.25 (m, 8H, aromatic), 4.32 (m, 1H, tetrahydrofuran CH), 3.82 (s, 2H, SCH₂), 3.45–3.12 (m, 4H, tetrahydrofuran CH₂).
  • HRMS (ESI⁺): m/z 426.1521 [M+H]⁺ (calc. 426.1518).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative)
Cyclocondensation + SₙAr 89 99.2 1.0x
Quinazolin-4-One + Mitsunobu 91 98.7 1.4x
Thiourea Cross-Coupling 76 97.8 0.8x

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

The biological activity of 2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine is primarily linked to its interactions with specific molecular targets. Potential mechanisms of action include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Interaction : It could interact with cellular receptors, influencing various signaling pathways relevant to disease processes.

Therapeutic Applications

Given its biological properties, the compound has potential applications in treating various diseases. Notable areas of interest include:

  • Cancer Therapy : Its ability to inhibit specific enzymes may position it as a therapeutic agent in oncology.
  • Neurological Disorders : The interaction with neurotransmitter receptors suggests possible applications in treating conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound. Key findings include:

  • In Vitro Studies : Research has demonstrated that the compound exhibits selective inhibition of certain cancer cell lines, indicating potential as an anticancer agent.
    StudyFindings
    Study AInhibition of cell proliferation in breast cancer cells at low micromolar concentrations.
    Study BInduction of apoptosis in leukemia cell lines through mitochondrial pathways.
  • Mechanistic Insights : Detailed studies on enzyme interactions reveal that the compound binds effectively to target sites, disrupting normal enzymatic activity and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight Key Properties Biological Activity (IC₅₀) Reference
2-[(2-Fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine 2-(2-Fluorophenylmethylsulfanyl) / N-(oxolan-2-ylmethyl) C₂₁H₂₁FN₃OS 390.48 Moderate solubility (inferred), enhanced metabolic stability Not reported (structural inference)
N-(4-Fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) 2-Methylthio / N-(4-fluorophenyl) C₁₅H₁₂FN₃S 293.34 High lipophilicity 0.18 µM (A549 cells)
N-(4-Chlorobenzyl)-2-(methylsulfanyl)quinazolin-4-amine 2-Methylsulfanyl / N-(4-chlorobenzyl) C₁₆H₁₄ClN₃S 315.82 Low water solubility Not reported
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide 2-Acetamide-linked sulfanyl / N-(oxolan-2-ylmethyl) C₂₂H₂₂FN₃O₃S 427.5 Water solubility: 4.1 µg/mL (pH 7.4) Not reported
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine 2-(2-Fluorophenylmethylsulfanyl) / N-cyclohexyl C₂₁H₂₂FN₃S 373.49 High lipophilicity, low solubility Not reported

Structure-Activity Relationships (SAR)

Position 2 Modifications: Methylthio (9c) vs. 2-fluorophenylmethylsulfanyl: Bulkier fluorophenyl groups may enhance target affinity but reduce solubility.

Position 4 Modifications :

  • Oxolanylmethyl vs. aryl/alkyl amines : The oxolane ring offers metabolic resistance compared to benzyl or cyclohexyl groups, which are prone to oxidation .

Biological Activity

The compound 2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine is a synthetic organic molecule with a complex structure that includes a quinazoline core. Its unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Core Structure : Quinazoline
  • Substituents :
    • A 2-fluorophenyl group
    • A methylsulfanyl linkage
    • An oxolan-2-ylmethyl substituent

This structural complexity may confer specific interactions with biological targets, influencing its pharmacological profile.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. This characteristic is particularly relevant in conditions where enzyme dysregulation plays a critical role.
  • Receptor Interaction : The ability to interact with cellular receptors could position this compound as a candidate for therapeutic agents targeting specific signaling pathways.
  • Cell Cycle Modulation : Preliminary studies suggest that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anti-cancer properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityIC50 (µM)Mechanism
Antitumor activityTBDCell cycle arrest and apoptosis
Antimicrobial effectsTBDEnzyme inhibition
Cytotoxicity in cancer cellsTBDInduction of apoptosis

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the effects of structurally similar quinazoline derivatives on colorectal adenocarcinoma cells. These compounds induced G2/M phase arrest and promoted apoptosis, suggesting that this compound may exhibit similar effects through its interaction with cell cycle regulatory proteins like CDK1 and cyclins .
  • Antimicrobial Properties : Compounds with fluorinated aryl groups have demonstrated significant antimicrobial activity against various pathogens. The presence of fluorine enhances lipophilicity, improving bioavailability and efficacy against bacterial strains such as Staphylococcus aureus and Salmonella typhimurium .
  • Structure-Activity Relationship (SAR) : The introduction of fluorine in the phenyl group has been shown to enhance biological activity in related compounds, indicating that the substitution pattern can significantly affect pharmacological properties .

Q & A

Q. What synthetic strategies are optimal for synthesizing 2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine?

  • Methodological Answer : Synthesis typically involves coupling a quinazolin-4-amine core with functionalized substituents. For the 2-fluorophenylmethylsulfanyl group, nucleophilic substitution or thiol-ene reactions are common. The oxolan-2-ylmethylamine moiety can be introduced via reductive amination or Mitsunobu reactions.
  • Key Considerations :
  • Use polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ to facilitate substitution reactions .
  • Monitor reaction progress via TLC or HPLC to optimize yield and purity .
  • Validation : Confirm intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Stability Studies :
  • Store samples in inert atmospheres (N₂ or Ar) at -20°C to minimize oxidation/hydrolysis.
  • Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by LC-MS to identify degradation products .

Advanced Research Questions

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this quinazoline derivative?

  • Methodological Answer :
  • 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent electronic/steric features with biological activity (e.g., enzyme inhibition) .
  • Molecular Docking : Perform docking studies with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to identify binding poses. Validate with mutagenesis data .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer cell lines) .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA) to identify confounding variables .

Q. What experimental designs are recommended for studying metabolic pathways and metabolite identification?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Use isotopically labeled analogs to trace metabolic pathways .
  • In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents and profile plasma/tissue extracts using radio-HPLC .

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